![molecular formula C15H11ClN2OS2 B3010115 4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922675-33-0](/img/structure/B3010115.png)
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
“4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms (nitrogen and sulfur) . Thiazoles are known for their wide range of biological activities, including antioxidant, analgesic, antimicrobial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic properties .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide”, often involves several artificial paths and varied physico-chemical factors . For instance, aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They have similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and viruses. For instance, sulfathiazole, a related thiazole compound, is used as an antimicrobial drug . Investigating the specific antimicrobial spectrum and mechanisms of action for our compound could be valuable.
Antitumor and Cytotoxic Activity
Certain thiazole derivatives demonstrate antitumor and cytotoxic effects. Researchers have observed these properties in compounds structurally related to our target molecule. Investigating its impact on cancer cell lines and potential mechanisms of action would be worthwhile .
Antiviral Properties
Thiazole derivatives, including Ritonavir (an antiretroviral drug), have shown antiviral activity. Our compound’s structure warrants investigation into its potential antiviral effects .
Analgesic Effects
Thiazoles have been associated with analgesic properties. Compound (Figs. 13, 14) from related structures demonstrated significant analgesic and anti-inflammatory activities . Exploring our compound’s analgesic potential could be enlightening.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with various effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
4-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJQNNDXRRRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide |
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